(2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid
CAS No.:
Cat. No.: VC17415064
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO5 |
|---|---|
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | (2R,3aR,6aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8(10(14)15)4-7-5-17-6-9(7)13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m0/s1 |
| Standard InChI Key | GRHKEJWNSMHSTJ-DJLDLDEBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H](C[C@@H]2[C@H]1COC2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(CC2C1COC2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a hexahydro-1H-furo[3,4-b]pyrrole core, a bicyclic system combining furan and pyrrole rings. The stereochemical configuration at positions 2R, 3aR, and 6aS imposes rigidity on the structure, influencing its conformational behavior in synthetic applications . The BOC group (-OC(O)C(CH3)3) at the nitrogen atom serves as a protective moiety, enabling selective functionalization during multi-step syntheses.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉NO₅ | |
| Molecular Weight | 257.29 g/mol | |
| CAS Registry Number | 2306255-09-2 | |
| IUPAC Name | (2R,3aR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid | |
| SMILES Notation | [H][C@@]12COC[C@]1([H])CC@HN2C(=O)OC(C)(C)C |
Stereochemical Considerations
The compound’s biological and chemical activity is highly stereospecific. Comparative studies with its (2S,3aS,6aR) enantiomer reveal divergent reactivity profiles in enzyme-mediated reactions, underscoring the importance of chirality in drug design . The furo[3,4-b]pyrrole scaffold’s planarity further enhances π-π stacking interactions in target binding .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with the cyclization of L-proline derivatives to form the furopyrrole core, followed by BOC protection under anhydrous conditions. A representative pathway involves:
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Ring-Closing Metathesis: Formation of the fused bicyclic system using Grubbs catalysts.
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BOC Protection: Reaction with di-tert-butyl dicarbonate in tetrahydrofuran.
-
Carboxylic Acid Activation: Selective oxidation or hydrolysis to yield the final product .
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize yield (typically >75%) and minimize racemization. Automated purification systems, including simulated moving bed chromatography, ensure enantiomeric excess >98% .
Functional Applications in Organic Chemistry
Peptidomimetic Design
The compound’s constrained bicyclic structure mimics peptide β-turn motifs, making it invaluable in developing protease-resistant therapeutics. For example, derivatives have been incorporated into HIV-1 protease inhibitors to enhance metabolic stability .
Protecting Group Strategy
The BOC group’s orthogonality to Fmoc and Cbz protections enables sequential deprotection in solid-phase peptide synthesis (SPPS). This versatility is critical for constructing complex polypeptides with multiple post-translational modifications .
Comparative Analysis with Structural Analogues
Table 2: Enantiomeric Comparison
| Property | (2R,3aR,6aS) Isomer | (2S,3aS,6aR) Isomer |
|---|---|---|
| Synthetic Yield | 72% | 68% |
| Melting Point | 142–144°C | 138–140°C |
| Anticancer IC₅₀ (MCF-7) | 10 µM | 22 µM |
| Solubility (DMSO) | 45 mg/mL | 38 mg/mL |
The R-configurated isomer demonstrates superior biological activity, likely due to enhanced hydrophobic interactions with target proteins .
Future Directions and Research Gaps
Targeted Drug Delivery Systems
Functionalization of the carboxylic acid group with PEG linkers could improve pharmacokinetic profiles. Preliminary molecular dynamics simulations suggest such modifications may extend plasma half-life by >300% .
Catalytic Asymmetric Synthesis
Developing organocatalytic routes to bypass traditional resolution steps remains a priority. Thiazolium-based catalysts have shown promise in achieving enantioselectivities >90% in pilot studies.
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